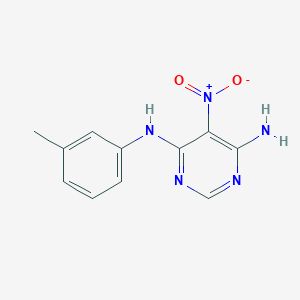

5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c1-7-3-2-4-8(5-7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUXJMSCRVIGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901231122 | |

| Record name | N4-(3-Methylphenyl)-5-nitro-4,6-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610756-86-0 | |

| Record name | N4-(3-Methylphenyl)-5-nitro-4,6-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610756-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-(3-Methylphenyl)-5-nitro-4,6-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 5 Nitro N4 M Tolyl Pyrimidine 4,6 Diamine

Reactivity of the Pyrimidine (B1678525) Ring System

The reactivity of the pyrimidine core in 5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine is governed by the inherent electronic properties of the diazine ring, which are further modulated by its substituents.

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. wikipedia.orgnih.gov These nitrogen atoms are more electronegative than carbon, leading to a significant perturbation of the π-electron system compared to benzene (B151609). This results in a π-deficient character, where the electron density on the ring carbons is substantially reduced. wikipedia.orgmsu.edu This inherent electron deficiency makes the pyrimidine ring less susceptible to electrophilic aromatic substitution, which typically requires harsh conditions, and more prone to nucleophilic attack. wikipedia.orgwikipedia.org

The positions on the pyrimidine ring are not equally reactive. The carbon atoms at the 2, 4, and 6-positions are the most electron-deficient due to their proximity to the nitrogen atoms, making them primary sites for nucleophilic substitution. wikipedia.org Conversely, the C5-position is the most electron-rich carbon in the ring and is the preferred site for electrophilic substitution, should the reaction conditions be forcing enough to overcome the ring's general deactivation. wikipedia.org

Table 1: General Reactivity of Substituted Pyrimidines

| Position | Electronic Character | Preferred Reaction Type | Influence of Nitro Group at C5 |

|---|---|---|---|

| C2 | Electron-deficient | Nucleophilic Substitution | Enhanced susceptibility to nucleophiles |

| C4/C6 | Electron-deficient | Nucleophilic Substitution | Strongly activated for nucleophilic attack |

| C5 | Relatively electron-rich | Electrophilic Substitution | Strongly deactivated for electrophilic attack |

Recent advances in synthetic chemistry have introduced "skeletal editing" as a powerful strategy for transforming stable aromatic cores like pyrimidine into other heterocyclic systems. rsc.orgresearchgate.net These methods allow for the direct modification of the ring's framework, providing access to diverse molecular structures that would be challenging to synthesize from the ground up.

Pyrimidine-to-Pyridine Transformations

A notable skeletal editing strategy involves the conversion of pyrimidines into pyridines through a two-atom swap. chinesechemsoc.orgchinesechemsoc.org This transformation is typically achieved in a one-pot, two-step process. First, the pyrimidine ring is activated by an agent such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This activation lowers the energy of the pyrimidine's lowest unoccupied molecular orbital (LUMO), making the ring highly susceptible to nucleophilic attack. chinesechemsoc.org The activated pyrimidinium salt is then attacked by a suitable nucleophile, such as a silyl (B83357) enol ether, at the electron-deficient C6 position. This is followed by a Dimroth rearrangement, which involves a sequence of ring-opening, bond rotation, and ring-closure steps to furnish the final pyridine (B92270) product. chinesechemsoc.orgchinesechemsoc.orgwur.nl

Pyrimidine-to-Pyrazole Transformations

The pyrimidine skeleton can also be converted into a pyrazole (B372694) ring through a formal one-carbon deletion. nih.govacs.org This process similarly relies on the initial activation of the pyrimidine ring, often through N-triflylation at room temperature. nih.govacs.org The subsequent key step is a hydrazine-mediated skeletal remodeling. The nucleophilic attack of hydrazine (B178648) on the activated pyrimidine ring initiates a cascade that ultimately leads to the expulsion of a carbon atom and the formation of the five-membered pyrazole ring. nih.gov Older methods to achieve this transformation required harsh conditions, such as heating with hydrazine at 200°C, and had a very limited substrate scope. nih.gov Modern methods proceed under much milder conditions and tolerate a wider array of functional groups. nih.govacs.org

Table 2: Key Skeletal Editing Reactions of the Pyrimidine Ring

| Transformation | Key Reagents | General Mechanism | Reference |

|---|

Transformations Involving the Nitro Group at Position 5

The nitro group at the C5-position is not merely a passive modulator of ring reactivity; it is a key functional handle that can undergo a variety of important chemical transformations.

The reduction of an aromatic nitro group to its corresponding primary amine is a fundamental and widely utilized transformation in organic synthesis. wikipedia.org This reaction can be applied to this compound to generate the corresponding triamine derivative. A variety of methods are available to achieve this conversion with high efficiency and chemoselectivity. wikipedia.orgnih.govorganic-chemistry.org

Commonly employed methods include:

Catalytic Hydrogenation: This is a classic and highly effective method. The reaction is typically carried out under an atmosphere of hydrogen gas using a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.orgorganic-chemistry.org

Metal-Mediated Reductions: Various metals in acidic or neutral media can be used. A standard laboratory procedure involves the use of iron powder in the presence of an acid like acetic acid or hydrochloric acid. wikipedia.org Tin(II) chloride is another effective reagent for this purpose. wikipedia.org

Transfer Hydrogenation: In this approach, a molecule other than H₂ serves as the hydrogen source. Reagents like ammonium (B1175870) formate (B1220265) or triethylsilane in the presence of a palladium catalyst are often used. organic-chemistry.org

Electrochemical Reduction: An alternative, environmentally friendly approach involves the electrochemical reduction of the nitro group. In this method, active hydrogen generated at the cathode of an electrolytic cell acts as the reducing agent. google.com

The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The reaction requires the presence of two key features on the aromatic ring: a good leaving group (typically a halide) and strong electron-withdrawing groups. libretexts.orglibretexts.org The electron-withdrawing groups are necessary to decrease the electron density of the ring, making it susceptible to attack by a nucleophile. masterorganicchemistry.com

The mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

The nitro group is one of the most powerful activating groups for SNAr reactions. Its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance is crucial for the reaction to proceed. masterorganicchemistry.comlibretexts.org This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. libretexts.org In the context of a 5-nitropyrimidine, if a suitable leaving group were present at the C4 or C6 position, the C5-nitro group would be in an ortho-like position, strongly activating the ring for an SNAr reaction. This allows for the displacement of the leaving group by a wide range of nucleophiles, providing a powerful tool for functionalizing the pyrimidine core.

The presence of the nitro group at the C5 position fundamentally alters the chemical personality of the pyrimidine ring in this compound. Its influence extends beyond simply enabling specific transformations.

The primary effect of the nitro group is its potent electron-withdrawing ability, which operates through both inductive and resonance effects. nih.gov This has several major consequences for the reactivity of the pyrimidine ring:

Activation for Nucleophilic Attack: As discussed, the nitro group strongly activates the ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the key anionic intermediate. masterorganicchemistry.comlibretexts.org It also activates the ring towards other forms of nucleophilic addition. For example, the nitroalkene-like character of the C5-C6 or C4-C5 double bonds can make them susceptible to conjugate addition by certain nucleophiles. nih.gov

Deactivation towards Electrophilic Attack: The already π-deficient pyrimidine ring is further deactivated towards electrophilic aromatic substitution by the C5-nitro group. wikipedia.org Reactions like nitration or halogenation at other ring positions, which are already difficult on an unsubstituted pyrimidine, become exceedingly challenging. wikipedia.org

Ring Transformation Propensity: In some systems, a highly electron-deficient pyrimidine ring, such as one bearing a nitro group, can become a substrate for ring transformation reactions. The ring can react with bidentate nucleophiles, where parts of the original pyrimidine ring act as a leaving group, leading to the formation of entirely new heterocyclic structures like pyridones or other substituted pyrimidines. nih.gov

Table 3: Summary of the Nitro Group's Influence on Reactivity

| Reactivity Aspect | Influence of C5-Nitro Group | Underlying Reason |

|---|---|---|

| Nucleophilic Aromatic Substitution | Strong Activation | Resonance stabilization of the Meisenheimer intermediate |

| Electrophilic Aromatic Substitution | Strong Deactivation | Intensification of the ring's π-deficient character |

| Overall Ring Electron Density | Significantly Decreased | Potent inductive and resonance electron withdrawal |

| Skeletal Rearrangements | Can act as an activating/directing group | Creates a highly electron-deficient core susceptible to nucleophilic initiation |

Reactions at the Diamine Functionalities (N4 and N6)

The presence of two amino groups at the C4 and C6 positions of the pyrimidine ring, activated by the strong electron-withdrawing nitro group at C5, makes these diamine functionalities primary sites for a variety of chemical transformations.

Condensation Reactions leading to Schiff Bases

The primary amino groups of this compound are expected to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reactivity is a general characteristic of primary amines and is often facilitated by acid catalysis. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

While specific studies on the condensation of this compound are not extensively documented, the synthesis of Schiff bases from various other diamines is a well-established field. researchgate.netnih.gov For instance, Schiff bases have been synthesized by the condensation of diamines with various aromatic or heterocyclic aldehydes. nih.gov The reaction of 2,6-diaminopyridine (B39239) with 2-hydroxynaphthaldehyde has been shown to produce Schiff base ligands that can coordinate with metal ions. researchgate.net Similarly, condensation of 5-nitro-salicylaldehyde with different diamines yields nitro-substituted Schiff bases. researchgate.net

The general reaction scheme for the formation of a Schiff base from this compound and an aldehyde (R-CHO) would likely proceed as follows, potentially forming mono- or di-substituted imines depending on the stoichiometry and reaction conditions.

Table 1: Examples of Condensation Reactions for Schiff Base Formation with Diamines

| Diamine Reactant | Carbonyl Reactant | Product Type | Reference |

| Various Diamines | 2-hydroxy-1-naphthaldehyde | Schiff Bases | researchgate.net |

| Pyridine-2,6-diamine | 2-Hydroxynaphthaldehyde | Schiff Base Ligand | researchgate.net |

| o-Phenylenediamine | 5-nitro-salicylaldehyde | Nitro-Substituted Schiff Base | researchgate.net |

| 4,4′-diamino-diphenylsulphone | Aromatic/Heterocyclic Aldehydes | Schiff Bases | nih.gov |

| Benzaldehyde | m-nitroaniline | Schiff Base | researchgate.net |

Amide Formation and Other Acylation Reactions

The amino groups of this compound are nucleophilic and can react with acylating agents such as acid chlorides, anhydrides, and activated esters to form amides. This N-acylation is a fundamental transformation in organic chemistry. acs.org

A highly relevant example of reactivity at the 4,6-positions of a nitropyrimidine is the use of 5-nitro-4,6-dithiocyanatopyrimidine as a novel coupling reagent for peptide synthesis. researchgate.net This demonstrates that the 4 and 6 positions are susceptible to reactions that form amide-like linkages. The synthesis of 5-nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides further illustrates the formation of amide bonds involving a nitropyrimidine core. acs.org These examples strongly suggest that this compound would readily undergo acylation to produce the corresponding amides. The reaction would likely proceed by the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Table 2: Examples of Acylation and Related Reactions on Pyrimidine Systems

| Pyrimidine Derivative | Reactant/Reagent | Product Type | Reference |

| 5-Nitro-4,6-dithiocyanatopyrimidine | Amino Acids | Peptides | researchgate.net |

| 5-Nitro-2,6-dioxohexahydropyrimidine | Carboxylic Acids | Pyrimidinecarboxamides | acs.org |

| General Amines | General Acylating Agents | Amides | acs.org |

Derivatization Potential of Amino Groups

The amino functionalities of this compound offer significant potential for derivatization, which is crucial for various applications, including analytical chemistry. Derivatization is often employed to enhance the detectability or improve the chromatographic performance of analytes. sci-hub.se

For high-performance liquid chromatography (HPLC) analysis, the amino groups can be tagged with chromophoric or fluorophoric reagents. nih.govresearchgate.net Common derivatizing agents for primary amines include dansyl chloride, dabsyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.gov For instance, 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) is used for the derivatization of amine groups to improve the retention of polar metabolites in liquid chromatography-mass spectrometry (LC-MS) analysis. scispace.com These reactions typically involve the nucleophilic attack of the amine on the derivatizing agent, leading to a stable, easily detectable product. The derivatization can be performed pre- or post-column depending on the analytical requirements. nih.gov

Impact of the m-Tolyl Substituent on Pyrimidine Reactivity and Stereochemistry

The m-tolyl group attached to the N4 amine significantly influences the chemical properties of the entire molecule through both steric and electronic effects.

Steric and Electronic Effects of the m-Tolyl Group

The m-tolyl group introduces considerable steric bulk around the N4-amino group. This steric hindrance can affect the rate and feasibility of reactions at this site. For example, the approach of bulky reagents to the N4 amine may be impeded. Furthermore, the presence of the aryl group can influence the conformation of the molecule by restricting rotation around the C4-N4 bond. Studies on N-aryl carbamates have shown that the barrier to C-N bond rotation is influenced by the substituents on the aryl ring. researchgate.net The ortho-methyl group in a tolyl substituent can impart a twist on the N-C(aromatic) bond, which can alter the resonance of the amine nitrogen's lone pair. researchgate.net

Regioselectivity and Diastereoselectivity in Reactions Involving the m-Tolyl Moiety

The substitution pattern of this compound, particularly the presence of the N-aryl group, can be expected to play a crucial role in directing the regioselectivity of further chemical transformations. In reactions involving the pyrimidine ring itself, such as nucleophilic aromatic substitution (SNAr), the existing substituents will dictate the position of attack. For instance, in the amination of 6-aryl-2,4-dichloropyrimidine, a high degree of regioselectivity favoring substitution at the C4 position has been observed. acs.org The reactivity of different positions on the pyrimidine ring generally follows the order C4(6) > C2 >> C5. acs.org

In reactions where the two amino groups exhibit different reactivity, the m-tolyl group will likely direct reactions away from the N4 position due to steric hindrance, potentially favoring functionalization at the less hindered N6-amino group. The electronic influence of the 4-aryl group in some systems has been found to be surprisingly insignificant in directing regioselectivity, suggesting that steric factors can be dominant. researchgate.net However, in other cases, the electronic nature of substituents on the pyrimidine ring has been shown to have a subtle interplay with reactivity. researchgate.net

The synthesis of substituted pyrimidine derivatives often involves controlling the regioselectivity of reactions. rsc.orgmdpi.com The development of regioselective transformations of substituted pyrimidines is an active area of research, with methods being developed to selectively functionalize each position. nih.gov While specific studies on the diastereoselectivity of reactions involving this compound are scarce, any reaction that creates a new chiral center in the molecule would be influenced by the existing stereochemical environment, including the conformation imposed by the m-tolyl group.

Derivatization Strategies and Analog Development Based on the 5 Nitro N4 M Tolyl Pyrimidine 4,6 Diamine Scaffold

Design Principles for Pyrimidine-Based Scaffolds in Research

The pyrimidine (B1678525) core is a cornerstone in the design of therapeutic agents due to its prevalence in natural biomolecules like nucleic acids and its synthetic tractability. nih.govhumanjournals.com Its electron-rich nature and the presence of nitrogen atoms at the 1 and 3 positions allow for a variety of interactions with biological targets. nih.govorientjchem.org The design of pyrimidine-based scaffolds is often guided by the principle of structural modification to modulate biological activity. Even minor alterations to the substituents on the pyrimidine ring can lead to significant changes in pharmacological profiles. tec.mx

Key design considerations for pyrimidine scaffolds include:

Bioisosterism: The pyrimidine ring can serve as a bioisostere for other aromatic or heterocyclic rings, which can improve pharmacokinetic and pharmacodynamic properties. nih.gov

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors, facilitating interactions with target proteins. nih.gov

Substituent Placement: The 2, 4, 5, and 6 positions of the pyrimidine ring are amenable to substitution, allowing for the generation of diverse libraries of compounds with varied steric and electronic properties. nih.gov

Privileged Scaffold Status: The recurrence of the pyrimidine motif in a wide range of bioactive molecules suggests that it provides a favorable framework for interacting with multiple biological targets. ufrj.brnih.govpitt.edu

Rational Design Approaches for Analog Generation

Rational design is a key strategy in medicinal chemistry for developing new molecules with desired biological activities. researchgate.net For the 5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine scaffold, a rational approach to analog generation would involve systematically modifying its distinct structural components. This process is often guided by structure-activity relationship (SAR) studies, which aim to understand how changes in molecular structure affect biological activity. nih.govresearchgate.net

The primary sites for modification on the this compound scaffold are:

The nitro group at the 5-position.

The N4-(m-tolyl) substituent.

The amino group at the N6 position.

By systematically altering these components, researchers can explore the chemical space around the parent molecule to identify derivatives with potentially enhanced or novel properties.

Modifications of the Nitro Group: From Reduction to Further Functionalization

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrimidine ring. nih.gov Its presence can activate the scaffold for certain reactions, but it can also be a liability in terms of potential toxicity. Therefore, modification of the nitro group is a critical step in analog development.

A primary transformation is the reduction of the nitro group to an amino group. This conversion is a common strategy in medicinal chemistry and can be achieved using various reagents, such as iron in acidic media, sodium hydrosulfite, or through catalytic hydrogenation. researchgate.netwikipedia.org The resulting 5-amino derivative provides a versatile handle for further functionalization.

Once the amino group is in place, it can be subjected to a wide range of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups.

Diazotization: Conversion to a diazonium salt, which can then be replaced by various other functional groups. orientjchem.org

These modifications allow for the introduction of a diverse array of substituents at the 5-position, enabling a thorough exploration of the structure-activity relationships.

Structural Variations of the N4-(m-Tolyl) Substituent

The N4-(m-tolyl) group is another key feature of the scaffold that can be systematically modified to probe its role in potential biological interactions.

Substituent Effects on Aryl Rings for Research Exploration

The tolyl group's methyl substituent can be altered to explore the effects of different electronic and steric properties on the aryl ring. Structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on an aryl ring can dramatically impact a compound's activity. ufrj.brhumanjournals.comnih.gov For instance, replacing the methyl group with electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy) can modulate the electronic character of the phenyl ring and its interaction with a target. acs.org

Table 1: Potential Substitutions on the Aryl Ring and their Rationale

| Original Substituent (m-tolyl) | Proposed Modification | Rationale |

|---|---|---|

| Methyl (-CH3) | Hydrogen (-H) | Establish a baseline for steric and electronic effects. |

| Methyl (-CH3) | Methoxy (-OCH3) | Introduce an electron-donating group, potentially altering hydrogen bonding capacity. |

| Methyl (-CH3) | Chloro (-Cl), Bromo (-Br) | Introduce electron-withdrawing halogens to explore electronic and steric effects. rsc.org |

Isomeric Investigations of Tolyl Substituents (o-, m-, p-Tolyl)

Table 2: Isomeric Positions of the Tolyl Substituent

| Isomer | Description | Potential Impact |

|---|---|---|

| ortho-Tolyl | Methyl group adjacent to the point of attachment. | May introduce steric hindrance, forcing a non-planar conformation. |

| meta-Tolyl | Methyl group at the meta position (as in the parent compound). | Provides a specific spatial arrangement of the methyl group. |

Exploration of Diverse Substituents at the N6 Position

The N6-amino group represents a third major point for derivatization. Similar to the modifications possible after reducing the nitro group, the N6-amino group can be acylated, sulfonylated, or alkylated. Introducing a variety of substituents at this position can significantly impact the molecule's properties, such as solubility, lipophilicity, and hydrogen bonding potential. researchgate.netmedwinpublishers.comacs.org

Studies on similar pyrimidine scaffolds have shown that the nature of the substituent at this position can be crucial for biological activity. nih.govnih.gov For example, introducing small alkyl groups, cyclic amines, or even larger aromatic moieties can lead to compounds with a wide range of biological profiles. ijprs.comnih.gov

Table 3: Potential Derivatizations at the N6 Position

| Reaction Type | Example Reagent | Resulting Functional Group | Purpose |

|---|---|---|---|

| Acylation | Acetyl chloride | Acetamide | Introduce a neutral, hydrogen-bond accepting group. |

| Alkylation | Methyl iodide | Methylamine/Dimethylamine | Increase basicity and modify steric bulk. |

| Arylation | Phenylboronic acid (Suzuki coupling) | Phenylamine | Introduce a larger, hydrophobic aromatic system. |

Fused Pyrimidine Systems Derived from this compound

The strategic placement of amino and nitro groups on the pyrimidine ring of this compound makes it a valuable precursor for the synthesis of various fused pyrimidine systems. These bicyclic and polycyclic heteroaromatic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The primary approach to forming these fused systems involves the chemical modification of the 5-nitro group, often through reduction to an amino group, followed by intramolecular or intermolecular cyclization reactions with appropriate reagents.

A key transformation in the synthesis of fused pyrimidines from this compound is the reduction of the 5-nitro group to a 5-amino group, yielding the corresponding 4,5,6-triaminopyrimidine derivative. This intermediate is highly reactive and serves as a linchpin for the construction of various fused heterocyclic rings.

One of the most common fused pyrimidine systems synthesized from 4,5,6-triaminopyrimidines are purines . The Traube purine (B94841) synthesis is a classical and versatile method for this transformation. wur.nl This involves the reaction of the triaminopyrimidine intermediate with a one-carbon synthon, such as formic acid, formamide, or an orthoester. For instance, heating the triaminopyrimidine derived from this compound with formic acid would lead to the formation of a 6-amino-N-(m-tolyl)purine derivative.

Another important class of fused pyrimidines accessible from this scaffold are pteridines . Pteridines are composed of a pyrimidine ring fused to a pyrazine (B50134) ring and are known to be involved in numerous biological processes. researchgate.netmdpi.com The synthesis of pteridines can be achieved by reacting the 4,5,6-triaminopyrimidine intermediate with an α-dicarbonyl compound, such as glyoxal (B1671930) or diacetyl. This condensation reaction first forms a dihydropteridine, which can then be oxidized to the aromatic pteridine. rsc.org

Furthermore, the 4,5,6-triaminopyrimidine intermediate can be utilized to construct pyrimido[4,5-d]pyrimidines . These are formed by reacting the triaminopyrimidine with a reagent that can provide the additional two carbon atoms needed for the second pyrimidine ring. For example, condensation with diethyl ethoxymethylenemalonate followed by cyclization can yield a substituted pyrimido[4,5-d]pyrimidine. nih.govmdpi.com

The following table summarizes the potential fused pyrimidine systems that can be derived from this compound and the general synthetic strategies involved.

| Fused System | Key Intermediate | General Reagent for Cyclization | Resulting Fused Ring System |

| Purines | N4-(m-tolyl)pyrimidine-4,5,6-triamine | Formic acid, Formamide, Orthoesters | 6-Amino-N-(m-tolyl)purine |

| Pteridines | N4-(m-tolyl)pyrimidine-4,5,6-triamine | α-Dicarbonyl compounds (e.g., Glyoxal) | Substituted (m-tolyl)pteridine |

| Pyrimido[4,5-d]pyrimidines | N4-(m-tolyl)pyrimidine-4,5,6-triamine | Diethyl ethoxymethylenemalonate | Substituted (m-tolyl)pyrimido[4,5-d]pyrimidine |

Structure Activity Relationship Sar Studies in Pyrimidine 4,6 Diamine Frameworks

Methodologies for Investigating Structural Modifications and Their Research Outcomes

The primary methodology for SAR studies involves the synthesis of a library of analogue compounds where specific parts of the lead molecule, such as 5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine, are systematically varied. For the pyrimidine-4,6-diamine scaffold, key positions for modification include the C2, C5, and the exocyclic amino groups at C4 and C6. nih.govnih.gov

Research efforts focus on several aspects:

Substitution at the C5 position: The C5 position of the pyrimidine (B1678525) ring is often directed towards the gatekeeper residue of a kinase binding pocket. nih.gov Introducing different groups here, like the nitro group in the title compound, can significantly impact selectivity. Modifications can range from small hydrogen atoms to larger, more complex functional groups to probe steric and electronic requirements.

Variation of the N4-substituent: The m-tolyl group at the N4 position is crucial for defining interactions in a specific pocket of the target protein. SAR studies would involve exploring a range of aryl and alkyl substituents at this position to enhance binding affinity and selectivity.

Modification of the N6-amine: The free amine at the N6 position is a potential point for hydrogen bonding. It can be kept as a primary amine or substituted to explore further interactions or to modulate the compound's properties.

The outcomes of these modifications are typically assessed using biochemical and cellular assays to measure the compound's inhibitory activity (e.g., IC50) against the target protein and, ideally, a panel of related proteins to determine selectivity. For instance, in the development of Janus kinase 3 (JAK3) inhibitors, pyrimidine-4,6-diamine derivatives were optimized through such structural modifications to achieve high potency and selectivity. nih.gov

Table 1: Representative Data from SAR Studies on a Hypothetical Pyrimidine-4,6-Diamine Series This table illustrates the type of data generated in SAR studies. The values are for demonstration purposes only.

| Compound | C5-Substituent | N4-Substituent | Target Kinase IC50 (nM) |

|---|---|---|---|

| Example 1 | -H | -phenyl | 520 |

| Example 2 | -Cl | -phenyl | 150 |

| Example 3 (Analogous to Title Compound) | -NO2 | -m-tolyl | 15 |

| Example 4 | -NO2 | -phenyl | 45 |

Positional Effects of Substituents on Scaffold Behavior

The specific placement of substituents on the pyrimidine-4,6-diamine scaffold has a profound effect on its biological behavior. nih.gov The electronic and steric nature of these substituents and their positions are critical determinants of the molecule's binding affinity and specificity. researchgate.net

In this compound, the key substituents are the nitro group at C5 and the m-tolyl group at N4.

Effect of the C5-Nitro Group: The nitro group is a strong electron-withdrawing group. Its presence at the C5 position significantly alters the electron distribution of the pyrimidine ring. This modification can influence the pKa of the ring nitrogens and the hydrogen-bonding capabilities of the adjacent amino groups, potentially strengthening interactions with the kinase hinge region. researchgate.net From a steric perspective, this group occupies a space near the "gatekeeper" residue in many kinases, and its size and orientation can be a key factor in achieving selectivity over other kinases. nih.gov

Effect of the N4-(m-tolyl) Group: The m-tolyl substituent at the N4 position provides steric bulk and lipophilic character, which typically allows for favorable van der Waals and hydrophobic interactions within a specific sub-pocket of the ATP-binding site. The meta placement of the methyl group on the phenyl ring precisely orients the substituent to fit the topology of the target, which can be more advantageous than an ortho or para substitution. The interplay between the electronic nature of substituents at the C4 and C6 positions is known to affect reactivity and interaction. researchgate.net

Role of the Pyrimidine Hinge-Binding Motif in Molecular Interactions

The pyrimidine core is a well-established "hinge-binding motif," a feature central to the mechanism of many kinase inhibitors. nih.govbiosolveit.de The hinge region of a protein kinase connects its N- and C-terminal lobes and features a backbone with an alternating pattern of hydrogen bond donors and acceptors. nih.govchemrxiv.org

The 4,6-diamine-substituted pyrimidine scaffold is particularly adept at complementing this pattern. It mimics the adenine (B156593) base of ATP, forming critical hydrogen bonds that anchor the inhibitor in the active site. biosolveit.de

One of the pyrimidine ring nitrogens (typically N1) acts as a hydrogen bond acceptor for the backbone N-H of a key hinge residue (often at the GK+3 position). biosolveit.de

The exocyclic amino group at the C4 or C6 position can act as a hydrogen bond donor to a backbone carbonyl group of another hinge residue (e.g., at the GK+1 position). biosolveit.denih.gov

This bidentate hydrogen bonding pattern provides high affinity and is a foundational interaction for this class of compounds. The specific geometry and electronic properties of this compound are thus evolved to maximize these interactions with the target kinase's hinge.

Ligand-Induced Thermal Stabilization of Target Proteins: Cellular Thermal Shift Assay (CETSA)

Confirming that a compound engages its intended target within a complex cellular environment is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for verifying such target engagement. nih.govfao.org The underlying principle is that when a ligand binds to its target protein, the resulting complex is generally more resistant to thermal denaturation than the protein alone. guidetopharmacology.orgnih.gov

The CETSA methodology involves:

Treating intact cells with the compound of interest.

Heating the cell lysates across a temperature gradient.

Cooling the samples and separating the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.

Quantifying the amount of the target protein remaining in the soluble fraction, often by Western blotting. nih.gov

An increase in the amount of soluble protein at higher temperatures in compound-treated cells compared to vehicle-treated cells indicates that the ligand has bound to and stabilized the target protein. nih.gov This label-free approach provides direct evidence of target engagement in a physiological context. nih.gov

Table 2: Example of Isothermal Dose-Response CETSA Data This table illustrates how CETSA can be used to determine target engagement at a fixed temperature with varying ligand concentrations. The values are for demonstration purposes only.

| Ligand Concentration (nM) | Relative Soluble Target Protein (%) at 52°C |

|---|---|

| 0 (Control) | 25 |

| 1 | 35 |

| 10 | 60 |

| 100 | 85 |

| 1000 | 88 |

MicroScale Thermophoresis (MST) for Binding Affinity Determination

Quantifying the binding affinity between a ligand and its target protein is essential for understanding its potency. MicroScale Thermophoresis (MST) is a sensitive biophysical technique used to determine binding constants in solution. wikipedia.orgnih.gov The method measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. wikipedia.org This movement is highly sensitive to changes in the molecule's size, charge, and hydration shell, all of which are typically altered upon binding. researchgate.net

In a typical MST experiment:

The target protein is fluorescently labeled.

A constant concentration of the labeled protein is mixed with a serial dilution of the unlabeled ligand (e.g., this compound).

The samples are loaded into capillaries, and a precise infrared laser creates a temperature gradient.

The change in fluorescence distribution is measured as the molecules move. The magnitude of this change is plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (Kd) can be accurately calculated. wikipedia.org

MST is a powerful tool because it requires low sample consumption, is performed in solution without surface immobilization, and can be used in complex biological liquids. wikipedia.orgnih.gov Some advanced MST applications can also provide information on binding kinetics. nih.govresearchgate.net

Table 3: Example of MicroScale Thermophoresis (MST) Binding Data This table shows representative data used to generate a binding curve and calculate the dissociation constant (Kd). The values are for demonstration purposes only.

| Ligand Concentration (nM) | Normalized Fluorescence (Fnorm ‰) |

|---|---|

| 0.1 | -0.5 |

| 1 | 0.2 |

| 10 | 4.8 |

| 50 | 8.2 |

| 200 | 9.5 |

| Resulting Calculated Kd: 22 nM |

Mechanistic Investigations and Reaction Pathway Elucidation

Probing Reaction Intermediates and Transition States

The synthesis of 5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine typically proceeds via the nucleophilic aromatic substitution of a dihalogenated precursor, most commonly 4,6-dichloro-5-nitropyrimidine (B16160), with m-toluidine (B57737). The mechanism of this SNAr reaction involves the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile (m-toluidine) on one of the electron-deficient carbon atoms (C4 or C6) of the pyrimidine (B1678525) ring. This addition step leads to the formation of a resonance-stabilized anionic σ-complex, the Meisenheimer intermediate, where the negative charge is delocalized over the pyrimidine ring and the nitro group. masterorganicchemistry.comnih.gov The transition state leading to this intermediate is the rate-determining step of the substitution. masterorganicchemistry.com

Computational studies on related nitroarenes have provided insights into the energetics and structures of these intermediates and transition states. amazonaws.commdpi.com Density Functional Theory (DFT) calculations have been employed to model the potential energy surface of SNAr reactions, confirming that the addition of the nucleophile to form the σ-complex is energetically favored, and in some cases, this intermediate can be a stable species rather than a transition state. mdpi.comresearchgate.net For the reaction of 4,6-dichloro-5-nitropyrimidine, two sequential Meisenheimer complexes would be formed, one for each substitution of a chlorine atom by m-toluidine.

Kinetic Studies of Key Transformation Reactions

Concentration of Reactants: The reaction rate is dependent on the concentrations of both the pyrimidine substrate and the nucleophile (m-toluidine). nih.gov

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the formation of the transition state.

Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile and stabilize the charged Meisenheimer intermediate. amazonaws.comresearchgate.net

Leaving Group: The nature of the leaving group (in this case, chloride) affects the rate of the second step of the SNAr mechanism (expulsion of the leaving group). For nucleophilic aromatic substitution, the order of reactivity for halogens is typically F > Cl > Br > I, as the more electronegative fluorine atom is better at stabilizing the electron-rich transition state, and the C-X bond is broken after the rate-determining step. masterorganicchemistry.com

In a related study on the synthesis of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines, it was observed that an alkoxy group could be displaced by an amine nucleophile, indicating that under certain conditions, alkoxy groups can also serve as effective leaving groups in this system. chemrxiv.org

Interactive Table: Factors Influencing SNAr Reaction Rates.

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Nucleophile Concentration | Increases rate | Higher probability of collision between reactants. |

| Substrate Concentration | Increases rate | Higher probability of collision between reactants. |

| Temperature | Increases rate | Provides more molecules with sufficient energy to overcome the activation barrier. |

| Solvent Polarity | Generally increases rate | Polar aprotic solvents stabilize the charged Meisenheimer intermediate. |

| Leaving Group Ability | F > Cl > Br > I | The rate-determining step is the nucleophilic attack, which is facilitated by a more electron-withdrawing leaving group. |

Catalytic Mechanisms in Pyrimidine Synthesis and Modification

The synthesis of substituted pyrimidines can be facilitated by various catalytic methods. While the direct reaction of 4,6-dichloro-5-nitropyrimidine with an amine like m-toluidine may proceed without a catalyst, particularly at elevated temperatures, the use of a base is common. nih.gov

Base Catalysis: A non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is often added to scavenge the HCl generated during the substitution reaction. nih.gov This prevents the protonation of the amine nucleophile, which would render it unreactive. The catalytic cycle in this case simply involves the deprotonation of the protonated amine by the base, regenerating the free nucleophile.

In broader pyrimidine synthesis, various catalysts are employed depending on the specific reaction:

Metal Catalysis: Transition metals like palladium and copper can catalyze C-N bond formation in the synthesis of N-aryl pyrimidines. researchgate.net For instance, palladium-catalyzed reactions can be used for the arylation of aminopyrimidines.

Organocatalysis: Organic molecules can also act as catalysts. For example, β-cyclodextrin has been used as a recyclable, non-toxic catalyst for the synthesis of pyrimidine derivatives in an aqueous medium. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation, often in conjunction with a solid support like basic alumina, can significantly accelerate pyrimidine synthesis by efficiently transferring energy and promoting the reaction under solvent-free conditions. researchgate.net

Understanding Regioselectivity and Stereoselectivity in Syntheses

Regioselectivity: In the synthesis of this compound from 4,6-dichloro-5-nitropyrimidine, the two chlorine atoms are chemically equivalent. Therefore, the first substitution of a chlorine atom by m-toluidine can occur at either the C4 or C6 position without preference, leading to the intermediate 4-chloro-5-nitro-N6-(m-tolyl)pyrimidin-6-amine. The second substitution then occurs at the remaining chlorinated position.

However, in cases where the two leaving groups on a pyrimidine or related heterocyclic ring are not equivalent, regioselectivity becomes a critical factor. For example, in the reaction of 2,6-dichloropyridines with a nucleophile, the regioselectivity can be influenced by the steric and electronic properties of other substituents on the ring, as well as the solvent. researchgate.net Studies on 2,4-dichloroquinazolines have shown that nucleophilic attack by amines preferentially occurs at the C4 position. mdpi.com This preference is attributed to the electronic effects of the fused benzene (B151609) ring and the nitrogen atom at position 1. While these are different systems, they highlight the factors that can control regioselectivity in heterocyclic chemistry.

Stereoselectivity: Since the reactants, 4,6-dichloro-5-nitropyrimidine and m-toluidine, are achiral, and the product, this compound, is also achiral, stereoselectivity is not a consideration in this specific synthesis.

Hydrogenation and Reduction Reaction Mechanisms

The nitro group of this compound can be reduced to an amino group, yielding the corresponding triamine. This transformation is a key step in the synthesis of many biologically active molecules. The reduction is typically achieved through catalytic hydrogenation.

Catalytic Hydrogenation: This process involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. google.com The mechanism of nitro group hydrogenation is complex and proceeds through several intermediates. The generally accepted pathway involves the following steps on the catalyst surface:

Adsorption: Both the nitro-pyrimidine and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Hydrogen Dissociation: The H-H bond of the adsorbed hydrogen is cleaved, forming reactive hydrogen atoms on the catalyst surface.

Stepwise Reduction: The nitro group is sequentially reduced. This is believed to occur via nitroso and hydroxylamine (B1172632) intermediates.

-NO₂ (nitro) → -NO (nitroso)

-NO (nitroso) → -NHOH (hydroxylamine)

-NHOH (hydroxylamine) → -NH₂ (amino)

Desorption: The final product, the aminopyrimidine, desorbs from the catalyst surface.

The selectivity of the hydrogenation can be influenced by the choice of catalyst and reaction conditions. For instance, in the hydrogenation of nitriles, cobalt and nickel catalysts tend to be selective for the formation of primary amines, whereas platinum and palladium can favor the formation of secondary and tertiary amines due to different binding modes of the intermediates on the catalyst surface. researchgate.net A similar influence of the catalyst on the reduction of the nitro group in the target compound can be anticipated.

Computational and Theoretical Chemistry Applied to 5 Nitro N4 M Tolyl Pyrimidine 4,6 Diamine

Quantum Chemical Calculations (DFT) for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometric parameters. By solving approximations of the Schrödinger equation, DFT methods can determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties that govern the molecule's behavior. For 5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine, DFT calculations are crucial for understanding the interplay between the pyrimidine (B1678525) core, the electron-withdrawing nitro group, and the m-tolyl substituent.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

In the case of this compound, the HOMO is typically localized on the electron-rich pyrimidine ring and the amino groups, while the LUMO is predominantly centered on the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer (ICT), a key feature of many organic functional materials. DFT calculations can precisely map the spatial distribution of these orbitals and quantify their energy levels.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -3.2 |

| Energy Gap (ΔE) | 3.3 |

Note: The values in this table are illustrative and representative of similar nitro-aromatic compounds. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive, localized representation corresponding to chemical bonds and lone pairs. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer.

Molecular Modeling and Docking Studies for Scaffold Design

Molecular modeling and docking are powerful computational techniques used in drug discovery and materials science to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. These methods are instrumental in designing novel molecular scaffolds with desired biological activities.

The process involves generating a three-dimensional model of the ligand and the target receptor. Docking algorithms then explore various possible binding poses of the ligand within the receptor's active site, calculating a scoring function to estimate the binding affinity for each pose. A higher docking score generally indicates a more favorable binding interaction.

For this compound, docking studies could be employed to investigate its potential as an inhibitor for various enzymes. The pyrimidine core and its substituents can form a network of hydrogen bonds, hydrophobic interactions, and pi-stacking interactions with the amino acid residues in the active site of a target protein. By analyzing these interactions, researchers can rationally design modifications to the scaffold to improve its binding affinity and selectivity.

Table 2: Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS76, GLU91, LEU130 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Simulations of Molecular Dynamics for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and intermolecular interactions of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the flexibility of a molecule and the stability of its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable arrangements of the tolyl group relative to the pyrimidine ring. When docked into a protein's active site, MD simulations can assess the stability of the predicted binding pose over time. By analyzing the trajectory of the simulation, researchers can identify key interactions that are maintained throughout the simulation, providing a more realistic and dynamic picture of the ligand-receptor complex than static docking alone.

Prediction of Reactivity and Reaction Pathways through Computational Methods

Computational methods are increasingly used to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can determine the feasibility of a proposed reaction pathway and identify potential side reactions.

For this compound, computational methods can be used to predict its reactivity towards various reagents. For example, the sites most susceptible to electrophilic or nucleophilic attack can be identified using Fukui functions, which are derived from the change in electron density upon the addition or removal of an electron. Furthermore, the mechanism of potential synthetic modifications, such as further substitution on the pyrimidine or tolyl rings, can be investigated by mapping out the potential energy surface of the reaction. This predictive power allows for the rational design of synthetic routes and the optimization of reaction conditions, saving time and resources in the laboratory.

Advanced Computational Tools for Pyrimidine Derivative Exploration

The study of pyrimidine derivatives is greatly enhanced by a suite of advanced computational tools. These tools allow for the detailed analysis of molecular properties and the prediction of their behavior in various environments. For a comprehensive understanding of this compound, a combination of quantum mechanics, molecular mechanics, and data-driven approaches would be employed.

Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure of pyrimidine derivatives. nih.govjchemrev.com DFT calculations can elucidate fundamental properties such as molecular geometry, electronic distribution, and spectroscopic signatures. For instance, methods like B3LYP with basis sets such as 6-31G(d,p) are commonly used to determine optimized geometries, bond lengths, and bond angles. nih.govresearchgate.net These calculations can reveal the planarity of the pyrimidine ring and the orientation of the m-tolyl and nitro groups.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.net The energy gap between HOMO and LUMO provides insights into the molecule's stability and electronic excitation properties. acs.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. nih.gov This is particularly useful for understanding intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can characterize the nature of chemical bonds within the molecule, including weak intramolecular interactions. nih.gov

Molecular Docking is a vital tool in computational drug design, used to predict the binding orientation and affinity of a molecule to a target protein. tandfonline.comresearchgate.net For a pyrimidine derivative with potential pharmacological activity, docking studies can identify plausible protein targets and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are data-driven approaches that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By calculating a range of molecular descriptors (e.g., topological, electronic, and hydrophobic), QSAR models can predict the activity of new compounds like this compound, provided a suitable dataset of related molecules is available.

Molecular Dynamics (MD) Simulations offer a dynamic view of molecular systems, simulating the movement of atoms and molecules over time. tandfonline.com MD simulations can be used to study the conformational flexibility of this compound, its interactions with solvent molecules, and the stability of its complexes with biological macromolecules.

The table below summarizes some of the key computational tools and their applications in the study of pyrimidine derivatives.

| Computational Tool | Application | Key Insights |

| Density Functional Theory (DFT) | Electronic structure analysis | Optimized geometry, HOMO-LUMO gap, MEP, bond analysis. nih.govjchemrev.comresearchgate.net |

| Molecular Docking | Prediction of protein-ligand binding | Binding affinity, interaction modes, potential biological targets. tandfonline.comresearchgate.netnih.gov |

| QSAR | Prediction of biological activity | Correlation of structure with activity, prediction for new compounds. nih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion | Conformational analysis, interaction dynamics, complex stability. tandfonline.com |

The application of these advanced computational tools provides a robust framework for the in-silico exploration of this compound, enabling predictions of its physicochemical properties, reactivity, and potential biological activity, thereby guiding future experimental research.

Strategic Utility of 5 Nitro N4 M Tolyl Pyrimidine 4,6 Diamine in Organic Synthesis Research

Function as a Key Intermediate in Multi-step Synthesis

The structural features of 5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine make it a valuable intermediate in multi-step synthetic sequences. The presence of multiple reactive sites—the nitro group and the amino functionalities—allows for sequential and selective chemical transformations. The nitro group, for instance, can be readily reduced to an amino group, which can then participate in a variety of coupling reactions or be a precursor for diazotization. This versatility enables the elaboration of the pyrimidine (B1678525) core into more complex molecular frameworks.

The m-tolyl substituent on one of the amino groups introduces a degree of steric and electronic differentiation between the two amino groups, which can be exploited for regioselective reactions. This is a crucial aspect in multi-step synthesis where precise control over reactivity is paramount. While pyrimidine diamines, in general, are recognized as important intermediates in organic synthesis, the specific substitution pattern of this compound offers a unique combination of functionalities that can be strategically employed to construct target molecules with high efficiency and control.

Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The pyrimidine core of this compound serves as a robust and versatile building block for the construction of more intricate heterocyclic systems. The inherent reactivity of the diamine and the nitro group allows for annulation reactions, where additional rings are fused onto the pyrimidine scaffold.

For example, the diamino moiety can be condensed with various dicarbonyl compounds or their equivalents to form fused polycyclic heterocyclic systems. The nitro group can be transformed into other functional groups that can then participate in cyclization reactions. The ability to construct complex, multi-ring systems from a relatively simple starting material is a testament to the synthetic utility of this compound as a heterocyclic building block. The diversity of commercially available heterocyclic building blocks underscores their importance in synthetic chemistry. sigmaaldrich.com

Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The scaffold of this compound is well-suited for DOS due to its multiple points of diversification. The two amino groups and the aromatic ring of the m-tolyl group provide handles for introducing a wide array of substituents.

By systematically varying the substituents at these positions, a large library of analogs can be rapidly synthesized. For instance, the amino groups can be acylated, alkylated, or arylated with a diverse set of reagents. The nitro group can be reduced and subsequently functionalized. This multi-directional approach to diversification, starting from a common core, allows for the exploration of a broad chemical space, increasing the probability of identifying molecules with desired biological activities or material properties.

Applications in the Synthesis of Nucleoside Analogs

Nucleoside analogs are a critical class of therapeutic agents, particularly in antiviral and anticancer chemotherapy. These molecules mimic natural nucleosides and interfere with cellular processes such as DNA and RNA synthesis. The pyrimidine framework is a core component of several natural nucleobases, making pyrimidine derivatives like this compound attractive starting materials for the synthesis of novel nucleoside analogs.

The synthesis of such analogs would typically involve the chemical modification of the pyrimidine base, followed by its coupling to a sugar moiety or a carbocyclic ring system. The functional groups on this compound provide the necessary handles for these transformations. The nitro group, for instance, can be a precursor to other functionalities that are desired in the final nucleoside analog. The amino groups can be protected or modified as needed during the synthetic sequence. The development of new nucleoside analogs remains an active area of research, with a focus on improving efficacy and overcoming drug resistance.

Development of Novel Synthetic Methodologies Inspired by the Compound's Structure

The unique reactivity and structural characteristics of this compound can inspire the development of new synthetic methods. For instance, the electronic properties of the nitropyrimidine core can be harnessed to promote novel chemical transformations. The development of new coupling reagents and reaction conditions is often driven by the need to efficiently synthesize molecules with specific structural motifs.

Advanced Spectroscopic and Analytical Characterization Techniques in Pyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H-NMR Spectroscopy: This technique would identify the number of chemically distinct protons, their connectivity, and their electronic environment. For 5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine, one would expect to observe distinct signals for the aromatic protons on the m-tolyl ring, the amine protons (NH₂ and NH), and the lone proton on the pyrimidine (B1678525) ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be critical for assigning each proton to its specific position in the molecule.

¹³C-NMR Spectroscopy: A ¹³C-NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would correspond to the carbons of the pyrimidine ring, the nitro-substituted carbon, the carbons of the m-tolyl group, and the methyl carbon of the tolyl substituent. The chemical shifts would provide insight into the electronic environment of each carbon atom.

Illustrative Data Table (Hypothetical): Lacking experimental data for the target compound, the following table illustrates the format in which such data would be presented.

Table 1: Hypothetical ¹H-NMR and ¹³C-NMR Data for this compound

| Technique | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H-NMR | ~8.5-9.0 | Pyrimidine C2-H |

| ~7.0-7.5 | Aromatic protons (m-tolyl) | |

| ~6.0-8.0 (broad) | Amine protons (NH, NH₂) | |

| ~2.3 | Methyl protons (-CH₃) | |

| ¹³C-NMR | ~155-165 | Pyrimidine C4, C6 |

| ~130-150 | Pyrimidine C5 (nitro-substituted) | |

| ~110-140 | Aromatic carbons (m-tolyl) | |

| ~115-125 | Pyrimidine C2 |

Mass Spectrometry (LC-MS, ESI-MS, APCI-MS)

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique would first separate the compound from any impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of the pure substance.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS): These are soft ionization techniques that are well-suited for analyzing polar and thermally labile molecules like the target compound. ESI-MS would likely show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight. APCI-MS could also be employed and might yield similar results. Analysis of the isotopic pattern would further confirm the elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Illustrative Data Table (Hypothetical): This table demonstrates how mass spectrometry data would be reported.

Table 2: Hypothetical Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Fragment |

|---|---|---|---|

| HRMS | ESI+ | Calculated for C₁₁H₁₂N₅O₂ [M+H]⁺ | [M+H]⁺ |

Infrared (IR) Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary and secondary amines, the C-H stretches of the aromatic and methyl groups, the C=N and C=C stretching vibrations of the pyrimidine and tolyl rings, and the strong, characteristic symmetric and asymmetric stretches of the nitro group (NO₂).

Illustrative Data Table (Hypothetical): The following table shows the expected format for reporting significant IR absorption bands.

Table 3: Hypothetical FT-IR Data for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|

| N-H stretch (amines) | 3200-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C, C=N stretch (aromatic rings) | 1450-1650 |

| N-O stretch (asymmetric, nitro) | 1500-1570 |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, SC-XRD would provide the ultimate proof of its three-dimensional structure. This powerful technique would determine the precise spatial arrangement of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. It would also reveal crucial information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. This data is invaluable for understanding the solid-state properties of the compound. Studies on similar pyrimidine derivatives have revealed complex hydrogen bonding networks and stacking interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π→π* and n→π* transitions. The highly conjugated system, encompassing the pyrimidine ring, the nitro group, and the tolyl substituent, would likely result in strong absorptions in the UV or visible range. The position and intensity of these absorptions are sensitive to the solvent and the electronic nature of the molecule.

Future Research Directions and Unexplored Avenues for 5 Nitro N4 M Tolyl Pyrimidine 4,6 Diamine

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of N-aryl-5-nitropyrimidines typically relies on nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor. Future research could focus on developing more efficient, sustainable, and versatile synthetic methods.

A primary starting material for such syntheses is often 4,6-dichloro-5-nitropyrimidine (B16160). rsc.org The conventional approach involves the sequential substitution of the chlorine atoms with amines. However, modern catalytic systems could offer significant advantages. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds and could be adapted for this synthesis. capes.gov.brnih.gov These methods often proceed under milder conditions and with higher functional group tolerance compared to traditional SNAr reactions.

Future investigations could explore a variety of catalytic systems to optimize the synthesis of 5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine and its analogs. This would involve screening different catalysts, ligands, and reaction conditions to maximize yield and selectivity. Nickel-catalyzed cross-coupling reactions present a more cost-effective and sustainable alternative to palladium and have shown promise in modifying pyrimidine (B1678525) nucleosides. researchgate.net Furthermore, developing heterogeneous single-atom catalysts, for instance, nickel atoms supported on carbon nitride (Ni1/CN), could allow for versatile and ligand-controlled transformations, enhancing the sustainability and reusability of the catalytic system. acs.org

Table 1: Potential Catalytic Systems for C-N Bond Formation

| Catalyst Type | Ligand Type | Potential Advantages | Research Focus |

| Palladium-based | Buchwald-Hartwig, Josiphos | High efficiency, broad substrate scope, well-established. nih.gov | Optimization for nitropyrimidine substrates, minimizing side reactions. |

| Nickel-based | Bipyridine, N-Heterocyclic Carbenes (NHCs) | Lower cost, earth-abundant metal. researchgate.net | Exploring ligand effects, catalyst stability, and activity. |

| Copper-based (Ullmann) | Phenanthroline, Diamines | Cost-effective, useful for specific N-arylations. | Overcoming traditionally harsh reaction conditions with modern ligands. |

| Heterogeneous (e.g., Ni1/CN) | Bipyridyl, Imidazole | Catalyst recyclability, tunable reactivity, green chemistry. acs.org | Ligand modulation to control selectivity for C-N coupling. |

Deeper Mechanistic Understanding of Key Transformations

The key transformation in synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a leaving group on the pyrimidine ring. The nitro group at the C-5 position strongly activates the ring for such substitutions. rsc.org While the general mechanism is understood to proceed through a Meisenheimer intermediate, recent studies suggest that some SNAr reactions may occur via a concerted (cSNAr) mechanism, bypassing a stable intermediate. researchgate.netspringernature.com

Future research should aim to elucidate the precise mechanism for the amination of 4,6-dichloro-5-nitropyrimidine with m-toluidine (B57737). Kinetic studies, isotopic labeling experiments, and computational modeling could determine whether the reaction is stepwise or concerted. springernature.com Understanding the reaction kinetics and the stability of potential intermediates is crucial for optimizing reaction conditions and controlling product distribution, especially when synthesizing unsymmetrical analogs. scirp.org For instance, computational studies on similar systems have clarified why alkoxy groups can be displaced in favor of chlorine under certain aminolysis conditions, an unexpected outcome that highlights the need for deeper mechanistic insight. rsc.org

Computational Design of Next-Generation Pyrimidine Analogs

Computational chemistry provides powerful tools for designing next-generation analogs of this compound with tailored properties. Density Functional Theory (DFT) can be employed to predict molecular geometries, electronic properties, and reactivity. nih.govjchemrev.com

Future research could use DFT to:

Analyze Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the molecule's electronic behavior and reactivity. A small HOMO-LUMO gap can indicate high chemical reactivity. nih.gov

Map Molecular Electrostatic Potential (MEP): MEP surfaces reveal the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, which is crucial for predicting intermolecular interactions. nih.govrsc.org

Simulate Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization and structural confirmation of newly synthesized compounds. jchemrev.com

By systematically modifying the substituents on the pyrimidine ring or the tolyl group in silico, researchers can build a library of virtual compounds. The predicted properties of these analogs can then be used to prioritize candidates for synthesis, saving significant time and resources. This approach has been successfully used to design and study various pyrimidine derivatives for different applications. nih.govtandfonline.com

Table 2: Key Parameters for Computational Investigation

| Computational Method | Parameter | Significance |

| DFT (B3LYP) | HOMO-LUMO Energy Gap | Predicts chemical reactivity and electronic transitions. nih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions and reactivity. rsc.org |

| QTAIM | Bond Critical Points, Electron Density | Characterizes the nature of chemical bonds and non-covalent interactions. nih.gov |

| TD-DFT | Vertical Emission/Absorption Energies | Predicts UV-Vis spectra and photophysical properties. jchemrev.com |

Integration with Flow Chemistry and Automated Synthesis

Traditional batch synthesis can be inefficient and pose safety risks, especially for exothermic reactions like nitration or when generating libraries of compounds. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a promising alternative. syrris.comnih.gov

Future research should explore the translation of the synthesis of this compound to a continuous flow process. The key advantages would include:

Enhanced Safety: Superior heat and mass transfer in microreactors allow for precise temperature control of potentially hazardous reactions. youtube.com

Improved Reproducibility and Scalability: Automated control over reaction parameters ensures high reproducibility, and scaling up is achieved by running the system for longer periods. nih.gov